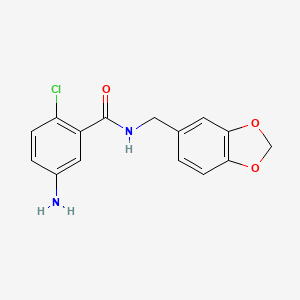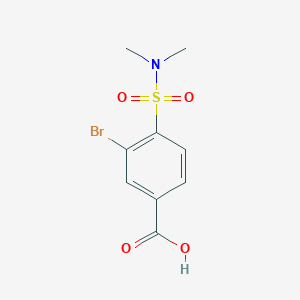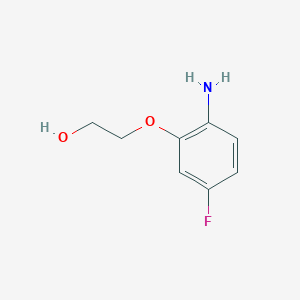
1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid
Overview
Description
1-(carbamoylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid, also known as CM-BDCA, is an organic compound that belongs to the class of compounds known as benzodiazoles. It is a colorless, odorless, crystalline solid with a molecular weight of 206.22 g/mol. CM-BDCA is a versatile compound that has a wide range of applications in the fields of organic and medicinal chemistry. It is used as a starting material in the synthesis of various organic compounds, including drugs, and it has been studied for its potential therapeutic effects in a variety of diseases.
Scientific Research Applications
Synthesis and Biological Activity
A series of compounds, including methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, have been synthesized and tested for their potential antineoplastic and antifilarial activities. These compounds exhibited significant growth inhibition in L1210 cells, with some causing substantial accumulation of cells in mitosis, indicating their role in mitotic spindle poisoning. Additionally, certain compounds showed significant in vivo antifilarial activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae, highlighting their therapeutic potential (Ram et al., 1992).
Chemical Synthesis Enhancements
Carboxylic acids have been converted into their corresponding homologated acids or esters using 1-(trimethylsilylmethyl)benzotriazole as a one-carbon synthon. This method provides a safe alternative to the Arndt-Eistert reaction, offering a new avenue for the homologation of carboxylic acids (Katritzky et al., 2001).
Antifungal Agent Synthesis
A novel series of 3-[(4,5-diphenyl-2-substituted aryl/heteryl)-1H-imidazol-1-yl]-1H-1,2,4-triazole-5-carboxylic acid derivatives have been synthesized, showing significant antifungal and antibacterial activity. These compounds were found to be equipotent against Candida albicans when compared with fluconazole, suggesting their utility as antifungal agents (Nikalje et al., 2015).
Environmental Degradation Studies
The aerobic biological degradation mechanisms of benzotriazoles, used as corrosion inhibitors, were explored. Major transformation products, including 1H-benzotriazole-5-carboxylic acid, were identified, shedding light on the environmental persistence and degradation pathways of these widely used compounds (Huntscha et al., 2014).
properties
IUPAC Name |
1-(2-amino-2-oxoethyl)benzimidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c11-9(14)4-13-5-12-7-3-6(10(15)16)1-2-8(7)13/h1-3,5H,4H2,(H2,11,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVKXFANMHTPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=CN2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]aniline](/img/structure/B1517572.png)

![3-[(6-Aminopyridin-3-yl)oxy]benzamide](/img/structure/B1517576.png)

amine](/img/structure/B1517580.png)
![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)



amine](/img/structure/B1517589.png)

